molecular formula C10H7K2NO6S2 B096052 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt CAS No. 18589-26-9

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt

Cat. No.: B096052
CAS No.: 18589-26-9
M. Wt: 379.5 g/mol
InChI Key: ILCCKGWFMOINFU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is a chemical compound with the molecular formula C10H8KNO6S2 · H2O. It is commonly used as a reagent in various scientific applications, particularly in fluorescence labeling of carbohydrates. This compound is known for its high solubility in water and its ability to form stable Schiff bases with reducing sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the neutralization with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours. This process yields the desired 7-amino derivative, which is then converted to the potassium salt .

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent labeling reagent for carbohydrates, enabling the study of glycosylation patterns and carbohydrate-protein interactions.

    Biology: Employed in the analysis of glycosyltransferase activity through capillary electrophoresis and mass spectrometry.

    Medicine: Utilized in the development of diagnostic assays for detecting specific carbohydrate structures in biological samples.

    Industry: Applied in the production of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The primary mechanism of action for 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt involves the formation of Schiff bases with reducing sugars. This reaction occurs at the reducing termini of oligosaccharides, forming a stable fluorescent product. The Schiff base can be further stabilized by reduction with sodium cyanoborohydride, enhancing its fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthylamine-6,8-disulfonic acid monopotassium salt
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
  • 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is unique due to its specific fluorescence properties and its ability to form stable Schiff bases with reducing sugars. This makes it particularly valuable in the study of carbohydrate chemistry and glycosylation patterns .

Properties

IUPAC Name

dipotassium;7-aminonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCKGWFMOINFU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7K2NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-65-7 (Parent)
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79873-35-1
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.